3-[(3-bromophenyl)sulfanyl]benzonitrile is an organic compound characterized by the presence of a bromophenyl group and a sulfanyl group attached to a benzonitrile moiety. Its systematic name reflects its structure, which includes a three-positioned sulfanyl group on the benzene ring adjacent to a nitrile functional group. This compound is of interest in various scientific fields, including medicinal chemistry and materials science.
The compound is cataloged under the Chemical Abstracts Service (CAS) number 1880459-23-3, with a molecular formula of C13H8BrNS and a molecular weight of 290.18 g/mol . It has been synthesized and studied for its potential applications in drug development and as a building block in organic synthesis.
3-[(3-bromophenyl)sulfanyl]benzonitrile falls under the category of organic compounds, specifically within the subcategories of nitriles and thiols. Its unique structure allows it to participate in various chemical reactions, making it valuable for synthetic chemistry.
The synthesis of 3-[(3-bromophenyl)sulfanyl]benzonitrile typically involves the reaction between 3-bromothiophenol and an appropriate benzonitrile derivative. The general synthetic route can be outlined as follows:
The reaction conditions can be fine-tuned to optimize yield and purity. For instance, using continuous flow reactors may enhance scalability and efficiency in industrial settings.
The molecular structure of 3-[(3-bromophenyl)sulfanyl]benzonitrile can be represented by its canonical SMILES notation: C1=CC(=CC(=C1)Br)SC2=CC=C(C=C2)C#N. This notation indicates that the compound features:
3-[(3-bromophenyl)sulfanyl]benzonitrile can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 3-[(3-bromophenyl)sulfanyl]benzonitrile primarily involves its interaction with biological targets through covalent bonding and non-covalent interactions:
| Property | Value |
|---|---|
| Molecular Formula | C13H8BrNS |
| Molecular Weight | 290.18 g/mol |
| Flash Point | Not available |
| Solubility | Not specified |
Current data does not provide specific values for density or boiling point, indicating that further experimental determination may be necessary .
3-[(3-bromophenyl)sulfanyl]benzonitrile has various applications in scientific research:
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4
CAS No.: